Acid Brown 434
Overview
Description
Acid Brown 434 is a synthetic dye commonly used in various industries, including textiles, leather, and paper. It is known for its rich brown color and is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-). These dyes are widely used due to their vibrant colors and ability to bind well with different materials.
Scientific Research Applications
Acid Brown 434 has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind with various substrates.
Industry: Widely used in the textile industry for dyeing fabrics and in the leather industry for coloring leather products.
Safety and Hazards
Acid Brown 434 is non-flammable . It has a hazard statement H412 , which indicates that it is harmful to aquatic life with long-lasting effects. Precautionary statements include P273, which advises avoiding release to the environment, and P501, which suggests disposing of contents/container in accordance with local regulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Brown 434 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The azo groups in this compound can be reduced to amines under specific conditions.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original dye.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Mechanism of Action
The mechanism of action of Acid Brown 434 primarily involves its ability to form strong bonds with substrates through ionic and hydrogen bonding. The azo groups in the dye can interact with various functional groups in the substrate, leading to strong adhesion and vibrant coloration. The molecular targets include amino and hydroxyl groups present in the substrates.
Comparison with Similar Compounds
Acid Brown 432: Another azo dye with similar applications but different shade and chemical properties.
Acid Black 194: A related dye used in similar industries but with a different color profile.
Acid Brown RL: A variant of Acid Brown 434 with slight modifications in its chemical structure.
Uniqueness of this compound: this compound is unique due to its specific shade of brown and its ability to provide consistent and long-lasting coloration. Its chemical stability and ease of synthesis make it a preferred choice in various industrial applications.
Properties
IUPAC Name |
sodium;5-[[5-[(3,5-dinitro-2-oxidophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]naphthalene-2-sulfonate;iron(2+);hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N6O10S.Fe.Na.H2O/c29-20-10-21(30)17(25-26-18-7-12(27(32)33)8-19(22(18)31)28(34)35)9-16(20)24-23-15-3-1-2-11-6-13(39(36,37)38)4-5-14(11)15;;;/h1-10,29-31H,(H,36,37,38);;;1H2/q;+2;+1;/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEQNQFQOKPGFK-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C(=C3)N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])O)[O-].O.[Na+].[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FeN6NaO11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126851-40-9 | |
Record name | C.I. Acid Brown 434 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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